molecular formula C25H28N2O3 B11318204 2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11318204
M. Wt: 404.5 g/mol
InChI Key: WAUVXIYCHOZRSF-UHFFFAOYSA-N
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Description

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(4-ethylphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H28N2O3/c1-5-17-8-10-18(11-9-17)22-21-23(28)19-15-16(2)7-12-20(19)30-24(21)25(29)27(22)14-6-13-26(3)4/h7-12,15,22H,5-6,13-14H2,1-4H3

InChI Key

WAUVXIYCHOZRSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)C

Origin of Product

United States

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